magnesium;1,3-diethylbenzene-5-ide;bromide
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Overview
Description
Magnesium;1,3-diethylbenzene-5-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C10H13BrMg and is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1,3-diethylbenzene-5-ide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;1,3-diethylbenzene-5-ide;bromide is typically synthesized through the reaction of magnesium metal with 1,3-diethylbenzene-5-ide bromide in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as for the removal of by-products, is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,3-diethylbenzene-5-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Electrophiles: Various electrophilic species used in coupling reactions.
Major Products
Alcohols: From reactions with carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions.
Scientific Research Applications
Magnesium;1,3-diethylbenzene-5-ide;bromide is extensively used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound acts as a nucleophile due to the presence of the negatively charged carbon atom bonded to magnesium. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1,3-difluorobenzene-2-ide;bromide
- Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;bromide
- Magnesium bromide
Uniqueness
Magnesium;1,3-diethylbenzene-5-ide;bromide is unique due to the presence of the 1,3-diethylbenzene group, which imparts specific reactivity and selectivity in its reactions. This makes it particularly useful in the synthesis of certain organic compounds where other Grignard reagents might not be as effective .
Biological Activity
The compound magnesium;1,3-diethylbenzene-5-ide;bromide, often referred to in scientific literature as a complex of magnesium with a specific organic moiety, has garnered attention for its potential biological activities. This article aims to elucidate its biochemical properties, mechanisms of action, and relevant research findings.
Overview of Magnesium in Biological Systems
Magnesium (Mg) is an essential mineral involved in various biological functions. It acts as a cofactor for over 600 enzymes and plays a critical role in processes such as:
- Energy metabolism : Magnesium is crucial for ATP synthesis and stabilization.
- Nucleotide synthesis : It is involved in DNA and RNA synthesis and repair mechanisms.
- Neuromuscular function : Mg regulates calcium channels and neurotransmitter release, impacting muscle contraction and nerve transmission .
Structure and Properties of this compound
This compound combines magnesium with a brominated derivative of diethylbenzene. The structural characteristics influence its biological activity:
- Magnesium ion (Mg²⁺) : Essential for enzymatic reactions.
- 1,3-Diethylbenzene moiety : This organic component may enhance lipophilicity, potentially improving cell membrane permeability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Cofactor Activity : As with other magnesium compounds, it likely serves as a cofactor for various enzymes involved in metabolic pathways.
- Calcium Channel Modulation : Mg²⁺ can compete with calcium ions (Ca²⁺) for binding sites in channels and receptors, influencing excitability and signaling pathways in neurons .
- Antimicrobial Properties : Preliminary studies suggest that magnesium salts can exhibit antimicrobial activity against certain pathogens, potentially due to their ability to disrupt cellular membranes or interfere with metabolic processes .
Case Studies and Experimental Data
Recent studies have investigated the biological effects of similar magnesium complexes. Here are some findings relevant to this compound:
Properties
IUPAC Name |
magnesium;1,3-diethylbenzene-5-ide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-3-9-6-5-7-10(4-2)8-9;;/h6-8H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCIXLZYMDZFJD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C[C-]=C1)CC.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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